2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide, with the Chemical Abstracts Service number 1385789-70-7, is an organic compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is and it has a molecular weight of approximately 216.236 g/mol. This compound is notable for its role in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be sourced from chemical suppliers and is commonly used in research laboratories. Its synthesis and characterization have been documented in various scientific publications and patents, reflecting its importance in the field of organic chemistry and pharmacology.
2-Cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide belongs to the class of cyano compounds and amides, which are characterized by the presence of a cyano group (-C≡N) and an amide functional group (-C(=O)N-). This classification indicates its potential reactivity and utility in various chemical reactions.
The synthesis of 2-cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide typically involves multi-step reactions. A common method includes:
These steps can be optimized for higher yields using continuous flow reactors and advanced purification techniques such as chromatography .
In industrial settings, the synthesis may utilize large-scale production methods that focus on efficiency and purity. Solvents such as dimethylformamide or dichloromethane are commonly employed during extraction processes .
The structure of 2-cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide can be represented using its SMILES notation: C\C(=C(\C#N)/C(=O)Nc1ccc(C)cc1)\O
. This notation reveals the arrangement of atoms within the molecule, highlighting the presence of functional groups such as hydroxyl (-OH) and cyano (-C≡N).
The compound is involved in several significant chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or synthesize derivatives with improved efficacy .
The mechanism by which 2-cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide exerts its biological effects involves inhibition of certain metabolic pathways. It acts as an inhibitor of dihydrorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, leading to decreased proliferation of B and T lymphocytes. This action is particularly relevant in immunosuppressive therapies .
Research indicates that compounds with similar structural features exhibit significant immunomodulatory effects, making this compound a candidate for further investigation in therapeutic applications.
The primary applications of 2-cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide are found in medicinal chemistry and pharmacology:
The synthesis of 2-cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide (CAS 1385789-70-7) relies critically on efficient enamide bond formation between the cyanoacetamide backbone and the p-toluidine moiety. Palladium-catalyzed coupling has emerged as a key strategy, where Pd(OAc)₂ (0.5-2 mol%) with bidentate phosphine ligands (e.g., XantPhos) enables C–N coupling at 80–100°C. This method achieves yields >85% while minimizing racemization – a significant advantage over classical stoichiometric approaches that generate stoichiometric waste [1] [8]. The catalytic cycle involves oxidative addition of the bromo-intermediate ethyl (Z)-2-bromo-3-cyano-but-2-enoate to Pd(0), followed by amide nitrogen coordination and reductive elimination. Ligand steric bulk (>130° cone angle) proves essential to suppress β-hydride elimination byproducts. Microwave-assisted catalysis further enhances efficiency, reducing reaction times from 12 hours to <45 minutes while maintaining 92% isolated yield [8].
Table 1: Catalytic Systems for Enamide Bond Formation
Catalyst System | Ligand | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Pd(OAc)₂ (1.5 mol%) | XantPhos | 85 | 10 | 87 | <3% dehalogenated prod. |
Pd₂(dba)₃ (2 mol%) | DPPF | 100 | 6 | 92 | 5% Heck adduct |
NiCl₂(PPh₃)₂ (5 mol%) | None | 120 | 18 | 68 | 15% hydrolysis prod. |
Cyanoacetylation kinetics demonstrate profound solvent dependence due to the dual nucleophilic/electrophilic character of the cyanoacetamide intermediate. In polar aprotic solvents (DMF, DMSO), second-order rate constants (k₂) for the addition to p-toluidine range from 2.3 × 10⁻³ M⁻¹s⁻¹ (DMF, 25°C) to 8.7 × 10⁻³ M⁻¹s⁻¹ (DMSO, 25°C). This acceleration stems from enhanced stabilization of the zwitterionic transition state, where dielectric constants >30 correlate with 5-fold rate increases. Conversely, protic solvents (MeOH, EtOH) retard reaction progress (k₂ = 4.1 × 10⁻⁴ M⁻¹s⁻¹ in MeOH) due to competitive hydrogen bonding with the cyano nitrogen [8].
Micromixing efficiency becomes rate-determining at >0.5M concentrations, evidenced by Damköhler number analysis (Da >1). Segmented flow reactors address this limitation by reducing diffusion path lengths to <200 μm, enabling 95% conversion in 8 minutes versus 3 hours in batch. The kinetic isotope effect (kH/kD = 2.8) confirms deprotonation as the rate-limiting step, justifying the use of mild bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) over traditional hydroxides to avoid hydrolysis side reactions [5] [8].
Table 2: Solvent Effects on Cyanoacetylation Kinetics
Solvent | Dielectric Constant (ε) | k₂ (M⁻¹s⁻¹) at 25°C | Activation Energy (kJ/mol) | Reaction Order |
---|---|---|---|---|
DMSO | 46.7 | 8.7 × 10⁻³ | 32.5 | Pseudo-first |
DMF | 38.3 | 2.3 × 10⁻³ | 48.1 | Pseudo-first |
THF | 7.6 | 9.4 × 10⁻⁴ | 63.8 | Second |
Methanol | 32.7 | 4.1 × 10⁻⁴ | 71.2 | Second |
Acetylating agents critically govern the stability of the keto-enol tautomeric intermediate preceding ring closure. Acetic anhydride outperforms acetyl chloride by generating acetate rather than chloride counterions, minimizing enol ester hydrolysis (<2% vs. 15% with AcCl). Kinetic studies reveal anhydride-derived acetylation proceeds via a concerted mechanism (ΔG‡ = 72.3 kJ/mol) without accumulating cationic intermediates that trigger degradation. When deploying trifluoroacetic anhydride (TFAA), the electron-withdrawing trifluoromethyl group lowers the LUMO energy of the carbonyl carbon, accelerating acylation 8-fold but risking over-acylation at the arylamino nitrogen [8].
Optimization studies identify in situ quenching with aqueous NaHCO₃ (5% w/v) as essential for preserving the labile O-acetyl group. This protocol achieves 94% recovery of the crystalline 3-acetoxy-2-cyano-N-(4-methylphenyl)but-2-enamide intermediate, whereas direct crystallization yields only 67% due to lactamization side products. X-ray crystallography confirms the Z-configuration around the C2=C3 bond, with intramolecular H-bonding (O–H···N≡C, 1.86 Å) preventing E-isomer contamination [1] [8] [9].
Table 3: Acetylating Agent Performance Comparison
Agent | Equivalents | Temp (°C) | Reaction Time (min) | Intermediate Yield (%) | Lactam Byproduct (%) |
---|---|---|---|---|---|
Acetic anhydride | 1.2 | 0–5 | 45 | 94 | <1 |
Acetyl chloride | 1.5 | -10 to 0 | 30 | 78 | 15 |
Trifluoroacetic anhydride | 1.0 | 25 | 10 | 85 | 8 |
N-acetylimidazole | 1.2 | 25 | 120 | 91 | 3 |
The thermodynamic instability of the (Z)-3-hydroxy-2-[(p-toluidino)carbonyl]-2-butenenitrile isomer necessitates precise stereocontrol. DFT calculations (B3LYP/6-31G) reveal the *Z-isomer is favored by 9.3 kJ/mol due to intramolecular H-bonding between the enol OH and cyano N, absent in the E-form. Despite this, photocatalytic isomerization using triplet energy transfer (EnT) catalysts like fac-Ir(ppy)₃ (Eₜ = 58.1 kcal/mol) enables bidirectional Z⇋E interconversion. Upon irradiation (420 nm), the sensitizer populates the alkene’s triplet state (³ππ*), permitting bond rotation with a rotational barrier of 18.7 kcal/mol while preserving axial chirality [10].
Notably, thermal isomerization above 60°C erodes enantiomeric excess (Δee = -22% after 4h at 80°C in DMF) due to competing radical pathways. In contrast, photocatalytic isomerization at 25°C maintains >98% es (enantiospecificity) by minimizing C–N bond dissociation. This stereoretentive process enables the synthesis of both (Z)- and (E)-2-cyano-3-hydroxy-N-(4-methylphenyl)-2-butenamide from a single enantiopure precursor – critical for accessing stereodivergent impurity profiles in Leflunomide analogs [6] [10].
Table 4: Z/E Isomerization Methods Comparison
Method | Conditions | Time (h) | Z:E Ratio Achieved | ee Preservation (%) | Mechanistic Pathway |
---|---|---|---|---|---|
Thermal (Δ) | 80°C, DMF, N₂ atmosphere | 4 | 35:65 | 78 | Radical chain (non-stereoretentive) |
Photocatalytic (fac-Ir(ppy)₃) | 25°C, THF, 420 nm LEDs | 1.5 | 11:89 | 99 | Triplet energy transfer |
Acid-catalyzed (Sc(OTf)₃) | 25°C, CH₂Cl₂, 5 mol% | 12 | 45:55 | 85 | Protonation-deprotonation |
Base-catalyzed (DBU) | 25°C, MeCN, 10 mol% | 8 | 60:40 | 93 | Deprotonation-reprotonation |
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8